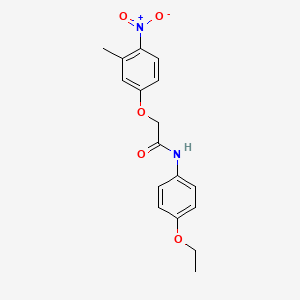
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. It works by targeting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway.
Mecanismo De Acción
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells, including those that regulate cell cycle progression and DNA repair. By inhibiting NAE, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of these regulatory proteins and ultimately causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-viral effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the ubiquitin-proteasome pathway and its role in cancer and other diseases. However, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low oral bioavailability, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective NAE inhibitors that can overcome the limitations of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from NAE inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials include 4-methylphenylacetic acid, which is converted to the corresponding acid chloride, and 5-fluoroisatoic anhydride, which is reacted with the acid chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 5%.
Aplicaciones Científicas De Investigación
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In preclinical studies, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce cell cycle arrest, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione in cancer patients.
Propiedades
IUPAC Name |
5-fluoro-2-(4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIMSNLBQGSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

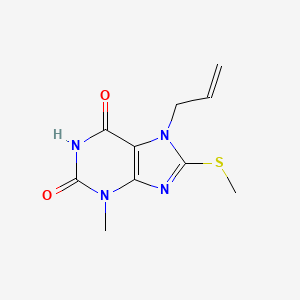
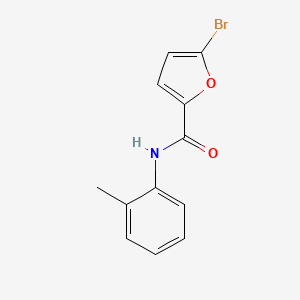
![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)


![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
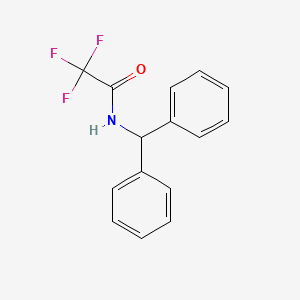
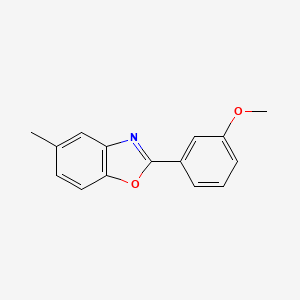
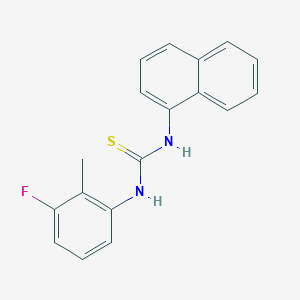
![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)

![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
